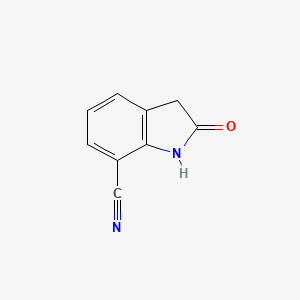

7-Cyanooxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-3-1-2-6-4-8(12)11-9(6)7/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZZMPZKZBRDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C#N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378398 | |

| Record name | 7-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380427-40-7 | |

| Record name | 7-Cyanooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2,3-dihydro-1H-indole-7-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Cyanooxindole and Its Derivatives

Modern Approaches to Oxindole (B195798) Core Synthesis

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of the oxindole core. These modern approaches often prioritize efficiency, selectivity, and the ability to introduce molecular complexity in a controlled manner. rsc.orgacs.org

Cyclization Reactions in Oxindole Formation

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the oxindole ring system. numberanalytics.com These reactions involve the formation of a ring from a linear precursor, a process that is central to the construction of many heterocyclic compounds. numberanalytics.com A variety of cyclization strategies have been developed, often categorized by the nature of the bond-forming reaction, such as radical, ionic, or pericyclic cyclizations. numberanalytics.com

One notable approach involves the Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. A sequential Dieckmann cyclization process has been utilized to construct the bicyclo[3.3.1]nonane-2,4,9-trione core present in polycyclic polyprenylated acylphloroglucinols (PPAPs), demonstrating the power of this cyclization in building complex molecular architectures. rsc.org

Another powerful strategy is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. This reaction and its variants have been instrumental in the synthesis of various carbocyclic and heterocyclic systems.

The synthesis of the oxindole core itself can be achieved through various cyclization methods, including the well-known Fischer, Madelung, and Gassman indole (B1671886) syntheses, which can be adapted for oxindole preparation. bhu.ac.in For instance, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from a corresponding ketone or aldehyde. bhu.ac.in

Furthermore, transition-metal-catalyzed cyclization reactions have emerged as a powerful tool for oxindole synthesis, allowing for the formation of the heterocyclic ring under mild conditions and with high degrees of control. acs.org These methods often involve the intramolecular coupling of appropriately substituted precursors.

Transition-Metal-Free Coupling Reactions for C-C and C-Heteroatom Bond Formation

In recent years, there has been a significant shift towards the development of transition-metal-free coupling reactions for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netresearchgate.netnih.gov This move is driven by the desire to avoid the cost, toxicity, and potential for product contamination associated with transition metals. researchgate.net These metal-free approaches often rely on the use of strong bases, oxidants, or radical initiators to facilitate the desired bond formation. researchgate.net

One prominent strategy involves base-promoted homolytic aromatic substitution (HAS)-type coupling reactions. cas.cn For example, the use of potassium tert-butoxide (KOtBu) can promote the coupling of indoles with aryl halides, showing regioselectivity for the C3 position over the nitrogen atom. nih.gov The success of such reactions often hinges on the careful exclusion of oxygen, with degassed solvents being a critical requirement. nih.gov Mechanistic studies suggest these reactions can proceed through complex pathways involving aryne intermediates and non-propagating radical processes. nih.gov

The direct formation of C-C and C-heteroatom bonds without transition metals has become a key area of research, with methods being developed for the arylation of heterocycles and the construction of biaryl compounds. researchgate.netresearchgate.net These reactions often utilize a strong base and sometimes a catalytic amount of an N-donor ligand to achieve the desired transformation. researchgate.net

Furthermore, metal-free conditions have been applied to the intramolecular dehydrogenative coupling (IDC) of sp2 C-H and sp3 C-H bonds to synthesize 2-oxindoles bearing an all-carbon quaternary center. beilstein-journals.org This approach typically involves a one-pot C-alkylation of β-N-arylamido esters followed by a dehydrogenative coupling, with evidence pointing towards a radical-mediated pathway. beilstein-journals.org

Domino and Multicomponent Reactions in Synthesis

Domino and multicomponent reactions (MCRs) have emerged as powerful strategies for the efficient construction of complex molecules like oxindoles from simple starting materials in a single operation. mdpi.comwiley.com These reactions are characterized by a cascade of consecutive transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and savings in time and resources. nih.gov

MCRs, which involve the reaction of three or more starting materials in a one-pot synthesis, are particularly valuable for creating diverse molecular libraries. beilstein-journals.org Several MCRs have been developed for the synthesis of the 2-oxindole core. beilstein-journals.org For example, a palladium-catalyzed multicomponent reaction of 3-diazo oxindole, isocyanide, and aniline (B41778) has been developed for the divergent and selective synthesis of (E)-3-alkylidene oxindoles. nih.gov

Organocatalytic domino reactions have also been successfully applied to the synthesis of highly functionalized oxindoles. An example is the asymmetric synthesis of fully functionalized cyclopentanes bearing an oxindole moiety through a triple Michael domino reaction. d-nb.info This reaction forms three C-C bonds and six stereocenters in a single pot. d-nb.info

Furthermore, domino reactions have been employed in the synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones/lactams from isatin (B1672199) derivatives and 2-(bromomethyl)acrylates, mediated by zinc. mdpi.com The development of such reactions highlights the versatility of the domino concept in accessing structurally complex oxindole derivatives. mdpi.com

| Reaction Type | Key Features | Example Application |

| Multicomponent Reaction | Three or more reactants combine in a single pot. | Synthesis of (E)-3-alkylidene oxindoles from 3-diazo oxindole, isocyanide, and aniline. nih.gov |

| Organocatalytic Domino Reaction | Uses a small organic molecule as a catalyst for a cascade of reactions. | Asymmetric synthesis of cyclopentane-fused oxindoles via a triple Michael reaction. d-nb.info |

| Metal-Mediated Domino Reaction | Utilizes a metal to facilitate a sequence of reactions. | Zinc-mediated synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones/lactams. mdpi.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions. sjp.ac.lktandfonline.comfigshare.comsjp.ac.lk This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. sjp.ac.lk

The application of microwave irradiation has been successfully demonstrated in the synthesis of various oxindole derivatives. For instance, a green synthetic method for 3-benzylidene-indolin-2-ones has been developed using microwave radiation in a solvent-free environment. sjp.ac.lksjp.ac.lk This method employs (3-Aminopropyl) triethoxysilane (B36694) (APTES) modified silica (B1680970) as a solid catalyst, allowing for the completion of the reaction within minutes. sjp.ac.lk

Microwave heating has also been shown to significantly accelerate the synthesis of 3-(3′-pyrrolyl)-2-oxindoles through a multicomponent reaction. tandfonline.comfigshare.com In this case, the yields and reaction rates were notably improved under microwave conditions compared to conventional heating. tandfonline.comfigshare.com

Furthermore, an efficient method for obtaining 3-hydroxy-2-oxindoles involves the microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids. mdpi.com This approach provides high yields of the desired products in short reaction times (5–10 minutes). mdpi.com The flexibility and efficiency of microwave-assisted synthesis have also been leveraged in the preparation of 7-azaindoles, which are important bioisosteres of indoles. organic-chemistry.orgrsc.orgnih.govnih.gov

| Reactants | Product | Reaction Conditions | Yield | Reference |

| Isatins, Malonic acid/Cyanoacetic acid | 3-Hydroxy-2-oxindoles | Microwave, 5-10 min | Up to 98% | mdpi.com |

| Oxindole, Aldehydes | 3-Benzylidene-indolin-2-ones | Microwave, solvent-free, APTES-silica catalyst, 12 min | High | sjp.ac.lksjp.ac.lk |

| 3-(2-(Phenothiazin-2-yl)-2-oxoethylidene)-2-oxindoles, 1,3-Dicarbonyls, Ammonium acetate (B1210297) | 3-(3′-Pyrrolyl)-2-oxindoles | Microwave, Acetic acid | Improved yields and rates | tandfonline.comfigshare.com |

| o-Haloaromatic amine, Terminal alkynes | 7-Azaindoles | Microwave, Iron-catalyzed | Efficient | rsc.orgnih.gov |

Targeted Cyanation Strategies

The introduction of a cyano (-CN) group onto the oxindole scaffold is a key step in the synthesis of 7-cyanooxindole and its derivatives. This functional group can serve as a versatile handle for further synthetic transformations.

Radical-Mediated Cyanoalkylation/Cyanation Methods

Radical-mediated reactions have emerged as a powerful and versatile strategy for the formation of C-C bonds, including the introduction of cyanoalkyl groups. thieme-connect.deacs.orgresearchgate.net These methods often proceed under mild conditions and exhibit good functional group tolerance. acs.orgnih.gov

One approach involves the use of 2,2′-azobisisobutyronitrile (AIBN) and its analogues as sources of cyanoalkyl radicals. thieme-connect.deresearchgate.net For example, the copper-catalyzed cyanoalkylation of active olefins with AIBN can lead to the synthesis of cyano-containing oxindoles. thieme-connect.de In this process, the isobutyronitrile (B166230) radical, generated from the pyrolysis of AIBN, adds to the alkene, initiating a cascade radical cyclization to form the oxindole ring. thieme-connect.de

A metal-free method for the cyanomethylenation of 3-substituted oxindoles using alkyl nitriles has also been developed. acs.orgnih.gov This oxidative protocol utilizes a radical process to form quaternary carbon centers, providing access to highly functionalized oxindole derivatives. acs.orgnih.gov The reaction is proposed to proceed via hydrogen atom abstraction from the oxindole, followed by reaction with a nitrile-derived radical. nih.gov

Furthermore, a visible-light-induced trifunctionalization of unactivated alkenes has been reported for the construction of functionalized oxindoles through a radical cyano migration strategy. bohrium.com This highlights the growing importance of photoredox catalysis in enabling novel radical transformations.

| Radical Source | Substrate | Key Features | Product |

| AIBN | Active Olefins (N-alkyl-N-acrylamides) | Copper-catalyzed cascade radical addition/cyclization. | Cyano-containing oxindoles. thieme-connect.de |

| Alkyl Nitriles | 3-Substituted Oxindoles | Metal-free, oxidative C(sp3)-H cyanomethylenation. | Highly functionalized oxindole derivatives. acs.orgnih.gov |

| Not Specified | Unactivated Alkenes | Visible-light-induced trifunctionalization with radical cyano migration. | Functionalized oxindoles. bohrium.com |

Utilizing AIBN and Analogues as Radical and Cyano Sources

The synthesis of cyano-containing oxindoles has been advanced through the use of 2,2'-azobisisobutyronitrile (AIBN) and its analogues, which serve as both a radical initiator and a source of the cyano group. thieme-connect.dethieme-connect.de This approach is considered more environmentally benign compared to traditional methods that use highly toxic metal cyanides. thieme-connect.de AIBN is a readily available and relatively inexpensive reagent that can generate alkyl nitrile radicals under mild conditions. thieme-connect.de

One notable method involves a copper-catalyzed cyanopropylation of N-alkyl-N-acrylamides. In this process, AIBN acts as the source of the cyanoalkyl radical, and an organic oxidant like di-tert-butyl peroxide (DTBP) is used. thieme-connect.de This strategy facilitates the construction of the cyanooxindole scaffold through a sequence of radical addition and C(sp²)–H bond cyclization. thieme-connect.de The ability of AIBN to function as a radical acceptor in certain reactions further highlights its versatility in synthesizing complex molecules. researchgate.net

Table 1: Key Features of AIBN in this compound Synthesis

| Feature | Description | Reference |

|---|---|---|

| Dual Role | Acts as both a radical initiator and a cyano source. | thieme-connect.dethieme-connect.de |

| Precursor | N-alkyl-N-acrylamides | thieme-connect.de |

| Catalyst | Copper salts | thieme-connect.de |

| Oxidant | Di-tert-butyl peroxide (DTBP) | thieme-connect.de |

| Mechanism | Sequential radical addition/C(sp²)–H bond cyclization. | thieme-connect.de |

| Advantages | Less toxic and more environmentally friendly than traditional metal cyanides. | thieme-connect.de |

Enantioselective Synthesis of Chiral this compound Derivatives

The development of methods for the enantioselective synthesis of chiral this compound derivatives is crucial, as different enantiomers of a molecule often exhibit distinct biological activities. iisc.ac.in

Asymmetric Catalysis in Oxindole Synthesis

Asymmetric catalysis is a powerful tool for creating enantiopure chiral molecules with high selectivity. frontiersin.org In the context of oxindole synthesis, transition metal catalysts combined with chiral ligands are frequently employed to control the stereochemistry of the reaction. frontiersin.orgsnnu.edu.cn The use of chiral cyclopentadienyl (B1206354) (Cpx) complexes, for instance, has enabled a variety of direct enantioselective C–H activation reactions to produce important structural motifs. snnu.edu.cn

For the synthesis of chiral 3-substituted oxindoles, bifunctional organocatalysts, such as those derived from quinidine, have been used effectively in asymmetric aldol (B89426) reactions with isatin derivatives. uevora.pt These catalysts can promote the formation of specific enantiomers in high yields and with excellent enantioselectivity. uevora.pt The development of efficient methods for catalytic asymmetric synthesis is of great importance for producing chiral drugs with high target specificity. frontiersin.org

Stereoselective Construction of All-Carbon Quaternary Centers

The construction of all-carbon quaternary stereocenters, where a carbon atom is bonded to four other carbon atoms, is a significant challenge in organic synthesis due to the congested chemical environment. rsc.orgcaltech.edu The presence of such a center in a molecule like a this compound derivative dramatically increases its synthetic complexity. rsc.org

Palladium-catalyzed asymmetric allylic alkylation is a modern and powerful method for the direct construction of all-carbon quaternary stereocenters. caltech.edu This technique has been successfully applied to the synthesis of complex natural products containing these challenging structural motifs. caltech.edu Another approach involves the copper-catalyzed regioselective hydroalumination of allenes, followed by cyanation, to produce acyclic β,γ-unsaturated nitriles with α-all-carbon quaternary centers. beilstein-journals.org This method is highly efficient, with yields up to 99% and excellent regio- and E-selectivity. beilstein-journals.org The versatility of the cyano group allows for its subsequent transformation into a variety of other functional groups, making these nitrile-containing compounds valuable synthetic intermediates. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. mlsu.ac.inwikipedia.org This approach is increasingly being applied to the synthesis of complex molecules like this compound.

Solvent-Free and Reduced Solvent Reaction Conditions

A significant aspect of green chemistry is the reduction or elimination of solvents, which are often volatile organic compounds (VOCs) that pose risks to human health and the environment. ijrap.net Solvent-free synthesis offers numerous advantages, including shorter reaction times, higher yields, and easier product extraction. ijrap.net

Techniques such as mechanochemistry, performed through high-speed ball milling, and sonochemistry, which uses ultrasonic irradiation, can facilitate chemical reactions in the absence of a solvent. researchgate.netbeilstein-journals.org These methods have been successfully applied to various organic syntheses, including condensation reactions. beilstein-journals.org Microwave irradiation is another modern technique that can be used to carry out solvent-free syntheses, often leading to reduced reaction times and increased yields. ijrap.netcem.com The development of solvent-free approaches for the eco-friendly synthesis of many compounds is an active area of research. ijrap.net

Table 2: Principles of Green Chemistry in Synthesis

| Principle | Description | Reference |

|---|---|---|

| Prevention | It is better to prevent waste than to treat it after it has been created. | mlsu.ac.inwikipedia.orgyale.edu |

| Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. | mlsu.ac.inwikipedia.orgyale.edu |

| Less Hazardous Synthesis | Design synthetic methods to use and generate substances with little or no toxicity. | mlsu.ac.inwikipedia.orgyale.edu |

| Safer Solvents | Make the use of auxiliary substances (e.g., solvents) unnecessary or innocuous. | mlsu.ac.inyale.edu |

| Energy Efficiency | Minimize the energy requirements of chemical processes by conducting them at ambient temperature and pressure where possible. | mlsu.ac.inyale.edusigmaaldrich.com |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. | yale.edu |

Post-Synthetic Modifications and Functionalization of this compound

Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. In the context of this compound, this approach provides access to a wide array of derivatives that would be difficult to synthesize directly. The reactivity of both the oxindole core and the cyano group can be exploited to build molecular complexity.

The inherent reactivity of the oxindole ring system offers several avenues for structural modification, primarily at the C3-position and the N1-amide positions.

Reactions at the C3-Position: The methylene (B1212753) group at the C3-position is activated by the adjacent carbonyl group, making it a prime site for condensation reactions. A prominent example is the Knoevenagel condensation, where the oxindole is reacted with an aldehyde or ketone in the presence of a basic catalyst. For instance, reacting an oxindole with a formyl-substituted pyrrole (B145914) using pyrrolidine (B122466) as a catalyst yields a (Z)-3-((1H-pyrrol-2-yl)methylene)indolin-2-one derivative. nih.gov This reaction creates a new carbon-carbon double bond, effectively coupling the oxindole core with other heterocyclic systems. nih.gov The inherent nucleophilicity of the indole C3 position is a key factor in these types of cyclization and condensation reactions. beilstein-journals.orgmdpi.com

Reactions at the N1-Position: The amide nitrogen of the oxindole core can be readily functionalized through N-alkylation or N-arylation. researchgate.netmdpi.com These reactions typically involve treating the this compound with an alkyl or aryl halide in the presence of a base. This modification is crucial as the N-H group can participate in key hydrogen bonding interactions with biological targets, and its substitution can significantly alter the compound's properties. nih.gov For example, direct N-alkylation of indoles can be achieved using various methods, including copper-catalyzed cross-coupling with N-tosylhydrazones or through reactions with formic acid and an organic base. researchgate.net

The table below summarizes key derivatization strategies for the oxindole core.

Table 1: Derivatization Reactions at the this compound Core

| Reaction Type | Position | Typical Reagents | Resulting Structure | Citation |

|---|---|---|---|---|

| Knoevenagel Condensation | C3 | Aldehyde/Ketone, Base (e.g., pyrrolidine) | 3-ylideneoxindole | nih.gov |

| N-Alkylation | N1 | Alkyl Halide, Base (e.g., K₂CO₃) | N-substituted oxindole | researchgate.net |

| Halogenation | Aromatic Ring | N-Halosuccinimide (e.g., NBS) | Halo-oxindole | bhu.ac.in |

Beyond modifying the core, the introduction of new functional groups expands the chemical diversity of this compound derivatives. This can be achieved by transforming existing substituents or by adding new ones. Functional groups are specific arrangements of atoms that determine the characteristic chemical reactions of a molecule. biotechacademy.dktotal-synthesis.comsaskoer.ca

Modification of the Cyano Group: The cyano (-CN) group at the 7-position is a versatile handle for introducing new functionalities. A key transformation is its reduction to a primary amine. For example, catalytic hydrogenation of a cyano-oxindole derivative using a palladium catalyst can yield the corresponding aminomethyl compound. This newly formed amine can be further functionalized. A subsequent reaction with sodium isocyanate, for instance, converts the aminomethyl group into a ureidomethyl group, introducing a urea (B33335) functionality.

Introduction of Substituents via Condensation: As mentioned previously, condensation reactions at the C3 position are a powerful tool not only for derivatizing the core but also for introducing large, functionalized moieties. The reaction of an oxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a clear example where a complex pyrrole carboxamide group is appended to the oxindole scaffold. nih.gov

The following table details methods for introducing new functionalities starting from the this compound scaffold.

Table 2: Introduction of Diverse Functional Groups to this compound

| Initial Group/Position | Reaction | Reagents | Resulting Functional Group | Citation |

|---|---|---|---|---|

| 7-Cyano (-CN) | Reduction | H₂, Palladium Catalyst | 7-(Aminomethyl) | |

| 7-(Aminomethyl) | Urea Formation | Sodium Isocyanate (NaOCN) | 7-((Ureidomethyl)) | |

| C3-Position | Knoevenagel Condensation | Formyl Pyrrole, Pyrrolidine | Appended Pyrrole Ring | nih.gov |

Spectroscopic and Advanced Analytical Characterization Techniques in 7 Cyanooxindole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, including 7-cyanooxindole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework. savemyexams.comwikipedia.org

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, offering insights into their chemical environment and proximity to other atoms. savemyexams.com For this compound derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the oxindole (B195798) core and any substituents.

In a documented example, the ¹H NMR spectrum of a derivative, 3-(2-Cyclopentyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile, was recorded in DMSO-d6. google.com The spectrum showed distinct peaks corresponding to the different protons in the molecule. For instance, a singlet at 11.66 ppm was attributed to the NH proton of the oxindole ring. google.com Aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org In another study, the ¹H NMR spectrum of a different this compound derivative displayed a singlet at 7.87 ppm and another at 7.60 ppm, characteristic of the aromatic protons. googleapis.com The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. libretexts.org

Table 1: Illustrative ¹H NMR Chemical Shifts for a this compound Derivative

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Oxindole NH | 11.66 | Singlet | google.com |

| Aromatic CH | 9.58 | Singlet | google.com |

| Aromatic CH | 9.05 | Singlet | google.com |

| Aromatic CH | 8.40 | Doublet | google.com |

| Aromatic CH | 8.26 | Broad Singlet | google.com |

| Aromatic CH | 8.03 | Doublet | google.com |

| Aromatic CH | 7.42 | Doublet | google.com |

| Aromatic CH | 7.31 | Doublet | google.com |

| Aromatic CH | 7.15 | Triplet | google.com |

| Aromatic CH | 7.03 | Triplet | google.com |

Note: This table is based on data for 3-(2-Cyclopentyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile in DMSO-d6. Actual chemical shifts can vary depending on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. wikipedia.org Each chemically non-equivalent carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atom and the electronegativity of the atoms attached to it. libretexts.orglibretexts.org

For this compound, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon (C=O) of the oxindole ring, the carbons of the aromatic ring, the carbon of the cyano group (-CN), and the sp³-hybridized carbon at the 3-position. Carbonyl carbons are typically found in the most downfield region of the spectrum, generally between 160 and 220 ppm. libretexts.org Aromatic and alkene carbons usually resonate between 100 and 150 ppm, while the cyano carbon appears in a specific range. pdx.edu The chemical shifts of the aromatic carbons are influenced by the position of the cyano group and other substituents. olemiss.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound Derivatives

| Carbon Type | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 160 - 220 | libretexts.org |

| Aromatic/Alkene (C=C) | 100 - 150 | pdx.edu |

| Cyano (-CN) | 110 - 125 | General Knowledge |

| Aliphatic (C-N, C-C) | 10 - 70 | bhu.ac.in |

Note: These are general ranges and the exact chemical shifts will depend on the specific molecular structure and the solvent used.

When a chiral center is introduced into a cyanooxindole derivative, or when a substituent creates a stereogenic center, the methylene (B1212753) protons (CH₂) adjacent to this center can become diastereotopic. youtube.commasterorganicchemistry.com Diastereotopic protons are chemically non-equivalent and, as a result, will have different chemical shifts in the ¹H NMR spectrum, often coupling with each other to produce distinct multiplets. masterorganicchemistry.commasterorganicchemistry.com

This phenomenon arises because the two protons on the methylene group are in different chemical environments due to the fixed spatial relationship with the groups on the nearby chiral center. youtube.com Recognizing diastereotopic protons is crucial for the correct structural assignment of complex substituted cyanooxindoles, as it provides valuable information about the three-dimensional structure of the molecule. masterorganicchemistry.com The presence of a chiral center renders the two faces of an adjacent methylene group different, leading to the non-equivalence of the protons. youtube.com

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. argus-analysen.de It is widely used for the identification, quantification, and purity assessment of chemical compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the determination of the elemental composition of a molecule by comparing the measured exact mass with the calculated theoretical mass for a given chemical formula. bioanalysis-zone.com For this compound and its derivatives, HRMS is invaluable for confirming the molecular formula and identifying unknown synthesis byproducts or metabolites. For example, in the characterization of a derivative of this compound, the calculated mass was 344.38 and the found mass (M+H) was 345.16, confirming the identity of the compound. google.com The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of HRMS. bioanalysis-zone.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. argus-analysen.degentechscientific.com These methods are essential for the analysis of complex mixtures containing this compound and its derivatives. nih.govlcms.cz

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which are common in drug discovery and development. gentechscientific.com It separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer for detection. nih.gov GC-MS, on the other hand, is used for volatile and thermally stable compounds. gentechscientific.com The sample is vaporized and separated in a gas chromatograph before mass analysis. spectroscopyonline.com Both techniques are used to assess the purity of this compound samples, identify impurities, and quantify the components in a mixture. nih.govnih.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. This is achieved through the differential partitioning of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. scirp.orgasianjpr.com It operates by pumping a solvent mixture (the mobile phase) through a column containing a solid adsorbent material (the stationary phase) at high pressure. gyanvihar.org The separation is based on the differential interactions of the sample components with the stationary and mobile phases. lcms.cz

In the context of this compound, a reversed-phase HPLC (RP-HPLC) method would be a common approach for its analysis. scirp.org This typically involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). gyanvihar.org The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with varying polarities. scirp.org Detection is commonly achieved using a UV detector, as the oxindole core of the molecule is expected to absorb UV radiation. asianjpr.com

While specific HPLC method parameters for this compound are not widely published, a typical method development process would involve:

Column Selection: A C18 or C8 column would be a primary choice.

Mobile Phase Selection: A mixture of acetonitrile and water, or methanol and water, often with a small percentage of an acid like formic acid to improve peak shape. palmsens.com

Detection Wavelength: Determined by acquiring a UV-Vis spectrum of this compound to find the wavelength of maximum absorbance (λmax).

Flow Rate and Temperature: Optimized to achieve good separation and peak shape within a reasonable analysis time. lcms.cz

Table 1: Illustrative HPLC Method Parameters for Indole (B1671886) Derivatives

| Parameter | Typical Value/Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a general method for indole-containing compounds and would require optimization for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or identifying compounds in a mixture. globalresearchonline.net It involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a flat carrier, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action. chemistryhall.com

The separation is based on the principle of differential adsorption. globalresearchonline.net Compounds with a higher affinity for the stationary phase will move up the plate more slowly, resulting in a lower Retention Factor (Rf), while compounds with a lower affinity will move faster, resulting in a higher Rf. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgyoutube.com

For this compound, TLC can be used to:

Quickly assess the purity of a synthesized batch.

Monitor the progress of reactions involving this compound.

Help in the development of column chromatography purification methods. globalresearchonline.net

The choice of the eluent (mobile phase) is critical for achieving good separation. A common approach is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would likely be effective.

Table 2: Example TLC Solvent Systems and Expected Rf Values

| Solvent System (v/v) | Expected Rf Range for Indole Derivatives |

| Hexane:Ethyl Acetate (3:1) | 0.2 - 0.4 |

| Hexane:Ethyl Acetate (1:1) | 0.4 - 0.6 |

| Dichloromethane:Methanol (95:5) | 0.3 - 0.5 |

Note: These are illustrative examples. The optimal solvent system and resulting Rf for this compound would need to be determined experimentally.

Other Advanced Analytical Methods in Chemical Research

Beyond chromatography, a suite of other analytical techniques provides deeper insights into the molecular structure and properties of this compound.

Spectroscopy-Based Analytical Approaches

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. libretexts.org Different spectroscopic techniques provide distinct information about a molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for organic structure elucidation. youtube.com ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. youtube.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the oxindole core. The ¹³C NMR spectrum would show signals for each unique carbon atom, including the characteristic peaks for the carbonyl and nitrile carbons. While specific experimental spectra for this compound are not readily available, chemical shift values can be predicted based on the structure and comparison with similar known compounds. sigmaaldrich.commdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acenet.edu Key characteristic absorption bands expected for this compound would include the C≡N (nitrile) stretch, the C=O (amide carbonyl) stretch, and the N-H stretch of the lactam. spectrabase.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is useful for quantifying the concentration of a compound in solution and providing information about conjugated systems. The indole chromophore in this compound is expected to give rise to distinct absorption bands in the UV region. researchgate.netresearchgate.net

Table 3: Predicted and Expected Spectroscopic Data for this compound

| Technique | Expected/Predicted Data |

| ¹H NMR | Aromatic protons (δ 7-8 ppm), CH₂ protons (δ ~3.5 ppm), NH proton (variable) |

| ¹³C NMR | Carbonyl carbon (δ ~175 ppm), Nitrile carbon (δ ~118 ppm), Aromatic carbons (δ 110-150 ppm) |

| FTIR (cm⁻¹) | C≡N stretch (~2230-2210), C=O stretch (~1710-1680), N-H stretch (~3300-3100) |

| UV-Vis (λmax) | Expected absorptions around 250 nm and 280-290 nm |

Note: These are predicted values based on the structure and data for similar compounds. Experimental verification is necessary.

Electrochemical Techniques for Chemical Analysis

Electrochemical techniques involve the measurement of electrical properties such as potential, current, or charge to provide information about a chemical system. palmsens.com

Cyclic Voltammetry (CV): Cyclic voltammetry is a widely used electrochemical technique to study the redox properties of a compound. ossila.com It involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. researchgate.netresearchgate.net The resulting plot of current versus potential, known as a cyclic voltammogram, can provide information about the oxidation and reduction potentials of the analyte. als-japan.com While no specific cyclic voltammetry studies on this compound have been reported in the searched literature, it is expected that the oxindole ring system could undergo electrochemical oxidation or reduction. A CV experiment would reveal the potentials at which these processes occur and whether they are reversible or irreversible.

Computational Studies and Theoretical Insights into 7 Cyanooxindole

Quantum Chemical Calculations

Quantum chemical calculations allow for the investigation of the electronic structure and intrinsic properties of a molecule from first principles. wikipedia.org These methods are fundamental to understanding the reactivity, stability, and spectroscopic characteristics of compounds like 7-Cyanooxindole.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgcolumbia.edu DFT methods are used to determine the properties of a many-electron system by utilizing functionals of the spatially dependent electron density. wikipedia.org For a molecule like this compound, DFT calculations can predict a wide array of properties, including optimized molecular geometry (bond lengths and angles), vibrational frequencies corresponding to infrared spectra, and the distribution of electronic charge. mdpi.comfu-berlin.de

The process involves solving the Kohn-Sham equations to approximate the many-electron problem, providing a detailed picture of the molecule's electronic ground state. mdpi.com By calculating the electrostatic potential surface, researchers can identify electron-rich and electron-deficient regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. The choice of functional and basis set is critical for the accuracy of DFT calculations, with hybrid functionals often employed for organic molecules to achieve reliable results. mdpi.com These theoretical insights are invaluable for rationalizing the molecule's behavior and guiding further experimental work. columbia.edumdpi.com

Table 1: Illustrative DFT-Calculated Properties for this compound

This table presents hypothetical, yet representative, data that would be generated from a DFT calculation on this compound, based on typical values for similar organic molecules.

| Property | Calculated Value | Significance |

| Ground State Energy | -511.45 Hartree | A measure of the molecule's total electronic energy and stability. |

| Dipole Moment | 5.2 Debye | Indicates the molecule's overall polarity, influencing solubility and intermolecular forces. |

| C≡N Stretch Frequency | ~2230 cm⁻¹ | Correlates with experimental IR spectra, confirming the presence of the nitrile group. |

| Mulliken Charge on N(nitrile) | -0.45 e | Quantifies the partial negative charge on the nitrogen atom, identifying it as a potential hydrogen bond acceptor. |

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. ossila.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy and localization of these orbitals are key determinants of a molecule's chemical reactivity and electronic properties. ossila.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). ossila.comconicet.gov.ar The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net For this compound, the electron-withdrawing nature of the cyano group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted oxindole (B195798), potentially influencing its reactivity profile. Analysis of the MOs would likely show the HOMO localized primarily on the electron-rich oxindole ring system, while the LUMO may have significant contributions from the cyano group's π* orbital.

Table 2: Representative Frontier Molecular Orbital Data for this compound

This table provides an example of the kind of data obtained from a molecular orbital analysis. The values are illustrative.

| Molecular Orbital | Energy (eV) | Description & Implication for Reactivity |

| HOMO | -6.5 eV | Highest energy electrons are located here. The primary site for electrophilic attack. |

| LUMO | -1.8 eV | Lowest energy empty orbital. The primary site for nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability. A larger gap suggests lower reactivity. |

Molecular Modeling and Simulation

While quantum calculations focus on static electronic properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules, including their flexibility and interactions with their environment over time.

Conformational Analysis and Molecular Dynamics

Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt. mun.canumberanalytics.com For semi-rigid molecules like this compound, this is often explored using Molecular Dynamics (MD) simulations. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's dynamic behavior. numberanalytics.comcresset-group.com

An MD simulation can reveal the preferred conformations of this compound in different environments (e.g., in a vacuum, in water, or bound to a protein). cresset-group.com It helps map the molecule's energy landscape, identifying stable low-energy states and the transitions between them. cresset-group.com When studying the interaction of this compound with a biological target, such as an enzyme's active site, MD simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other and the role of specific interactions over time. acs.orgmdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computational methods are essential for establishing quantitative SAR (QSAR), where statistical models correlate variations in chemical structure with biological endpoints. nih.gov

For this compound, computational SAR studies would involve comparing it to a series of analogues with different substituents on the oxindole ring. The goal is to decipher the role of the 7-cyano group in modulating activity. The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Computational analysis can quantify how these properties influence target binding. For instance, studies on other molecular scaffolds have shown that a cyano substituent can be critical for activity, often by forming a key hydrogen bond with a protein residue that is not possible with other functional groups. nih.gov In the context of kinase inhibitors, where many oxindoles are active, the cyano group could interact with the hinge region of the ATP-binding site, significantly enhancing potency. nih.gov

Table 3: Example of Computationally-Guided SAR Insights for the Oxindole Scaffold

This table summarizes how different substituents on the oxindole core, including the 7-cyano group, could influence biological activity based on computational predictions and findings from related series.

| Position | Substituent | Predicted Influence on Activity | Rationale |

| C5 | -H | Baseline | Reference compound. |

| C5 | -OCH₃ (methoxy) | Increase | Electron-donating group may enhance π-stacking interactions or occupy a hydrophobic pocket. |

| C7 | -H | Baseline | Reference compound. |

| C7 | -CN (cyano) | Significant Increase | Acts as a potent hydrogen bond acceptor and is strongly electron-withdrawing, which can be crucial for binding to specific protein targets. nih.gov |

| N1 | -H | Baseline | Can act as a hydrogen bond donor. |

| N1 | -CH₃ (methyl) | Variable | May increase metabolic stability and lipophilicity but removes a hydrogen bond donor site. nih.gov |

Predictive Tools and Machine Learning in Chemical Design

The integration of predictive tools and machine learning (ML) has revolutionized the design of new molecules. nih.gov These approaches leverage large datasets to build models that can predict the properties and activities of novel, un-synthesized compounds. nih.govresearchgate.net

In the context of this compound, ML models can be trained on datasets of known oxindole derivatives with their measured biological activities. researchgate.net First, numerical representations of the molecules, known as molecular descriptors, are calculated. These can include 2D descriptors (e.g., atom counts, topological indices) and 3D descriptors (e.g., molecular shape, surface area). nih.gov An ML algorithm, such as a random forest or support vector machine, then learns the relationship between these descriptors and the observed activity. nih.gov

Once validated, this QSAR model can be used to screen virtual libraries of potential this compound analogues, prioritizing the most promising candidates for synthesis and testing. This data-driven approach accelerates the drug discovery process by focusing experimental efforts on compounds with the highest probability of success. nih.govnih.gov

Computational Screening for Material Candidates

Computational screening has emerged as a powerful strategy to identify promising material candidates from vast chemical spaces, saving significant time and resources compared to traditional experimental approaches. energy.govchemrxiv.org In the context of this compound, computational methods can be employed to predict its properties and those of its derivatives for various material applications.

The process often begins with the generation of a virtual library of this compound derivatives. By systematically modifying the core structure—for instance, by introducing different functional groups at various positions—a diverse set of candidate molecules can be created. Subsequently, quantum mechanical calculations, such as Density Functional Theory (DFT), are used to compute key electronic and structural properties of these virtual compounds. These properties can include:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity and electronic behavior in materials.

Structural Parameters: Bond lengths, bond angles, and dihedral angles that determine the molecule's three-dimensional shape and potential for intermolecular interactions.

Predicted Spectroscopic Data: Properties like predicted collision cross-section values can be calculated to aid in experimental characterization. uni.lu

This high-throughput virtual screening allows for the rapid identification of derivatives with desirable characteristics for specific applications, such as organic electronics or medicinal chemistry. chemrxiv.org

Table 1: Predicted Collision Cross Section Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 159.05530 | 135.0 |

| [M+Na]+ | 181.03724 | 146.7 |

| [M+NH4]+ | 176.08184 | 140.2 |

| [M+K]+ | 197.01118 | 138.9 |

| [M-H]- | 157.04074 | 128.8 |

| [M+Na-2H]- | 179.02269 | 137.5 |

| [M]+ | 158.04747 | 134.0 |

| [M]- | 158.04857 | 134.0 |

Source: PubChemLite. Data calculated using CCSbase. uni.lu

Predicting Reaction Pathways and Mechanisms

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, including their pathways and underlying mechanisms. chemrxiv.orgnih.govsharif.edumdpi.com For reactions involving this compound, these methods can predict the most likely sequence of events, identify key intermediates and transition states, and calculate the energy barriers associated with each step.

One common approach is the exploration of the Potential Energy Surface (PES) of a reaction. researchgate.net The PES is a mathematical landscape that describes the energy of a system as a function of its geometry. By mapping out the PES, chemists can identify the lowest energy paths from reactants to products, which correspond to the most probable reaction pathways. researchgate.netsmu.edu

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are used to trace the reaction path from a transition state structure down to the corresponding reactants and products. nih.gov This allows for a detailed understanding of the geometric and electronic changes that occur throughout the reaction. Furthermore, automated reaction path exploration methods can systematically search for all possible reaction pathways, providing a comprehensive overview of the reaction network. nih.gov

For instance, in the synthesis of substituted oxindoles, computational models can help to understand the condensation mechanism of isatins with compounds like cyanoacetic acid. mdpi.com These models can clarify the role of catalysts and reaction conditions in directing the reaction towards the desired product. mdpi.com

Table 2: Computational Methods for Reaction Pathway Prediction

| Method | Description |

| Potential Energy Surface (PES) Exploration | Maps the energy of a chemical system as a function of its geometry to find the lowest energy reaction paths. researchgate.netsmu.edu |

| Intrinsic Reaction Coordinate (IRC) Calculation | Traces the reaction path from a transition state to reactants and products, detailing geometric and electronic changes. nih.gov |

| Automated Reaction Path Exploration | Systematically searches for all possible reaction pathways in a given system. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach that treats the reactive center with high-level quantum mechanics and the surrounding environment with more efficient molecular mechanics. |

Computational Support for Experimental Design

The insights gained from computational studies can be directly applied to guide and optimize experimental work. researchgate.net This synergy between computation and experimentation accelerates the research and development process, leading to more efficient and successful outcomes. energy.gov

Computational models can be used to predict how changes in reaction conditions—such as temperature, solvent, and catalyst—will affect the outcome of a reaction. researchgate.netnumberanalytics.com By simulating a reaction under various conditions, chemists can identify the optimal parameters to maximize the yield of the desired product and minimize the formation of byproducts. numberanalytics.com

For example, in the synthesis of this compound or its derivatives, computational studies can help in selecting the most suitable solvent by calculating the solvation energies of the reactants, transition states, and products. Similarly, the effect of different catalysts can be evaluated by modeling the catalytic cycle and determining the energy barriers of the key steps. This predictive capability allows for a more targeted and efficient approach to reaction optimization, reducing the need for extensive trial-and-error experimentation. numberanalytics.com

Computational chemistry plays a crucial role in the rational design of new molecules with specific, desired properties. elsevier.com In the case of this compound, this approach can be used to design derivatives with enhanced biological activity, improved material properties, or tailored reactivity.

The process of rational design typically involves a cycle of computational modeling, synthesis, and experimental testing. Starting with the this compound scaffold, computational methods are used to predict how structural modifications will impact the molecule's properties. For example, if the goal is to design a derivative that binds to a specific biological target, molecular docking simulations can be used to predict the binding affinity and mode of interaction. nih.gov

Based on these predictions, the most promising derivatives are synthesized and their properties are experimentally evaluated. The experimental results are then used to refine the computational models, leading to a more accurate and predictive design cycle. This iterative process of design, synthesis, and testing allows for the systematic optimization of molecular properties and the development of novel this compound derivatives with tailored functions.

Research on the Biological Activity and Medicinal Chemistry of 7 Cyanooxindole

Overview of Oxindole (B195798) Scaffold in Biologically Active Molecules

The oxindole, or 2-indolinone, framework is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrolidone ring. This core structure is found in a variety of naturally occurring alkaloids and has been identified as a versatile scaffold in the development of new therapeutic agents. nih.govnih.gov Its prevalence in natural products, first being extracted from the plant Uncaria tomentosa, has inspired medicinal chemists to synthesize a multitude of derivatives. nih.gov The chemical reactivity of the oxindole ring, particularly at the C3 position, allows for the introduction of various substituents, leading to a wide array of biological activities. nih.gov

The significance of the oxindole scaffold is underscored by its presence in clinically approved drugs and numerous compounds under investigation for treating a range of diseases, including cancer, infectious diseases, and neurological disorders. sigmaaldrich.comnih.gov The structural features of the oxindole core enable it to interact with various biological targets, such as enzymes and receptors, through different binding modes. This versatility has established the oxindole scaffold as a "privileged structure" in drug discovery, meaning it is capable of providing ligands for more than one type of receptor or enzyme target. mdpi.com

Exploration of Specific Biological Targets and Mechanisms of Action

The introduction of a cyano group at the 7-position of the oxindole ring can significantly influence the molecule's electronic properties and its interaction with biological targets. The following sections explore the specific biological activities that have been investigated for 7-cyanooxindole and its derivatives.

Kinase Inhibition by this compound Derivatives

Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. eyeworld.org The oxindole scaffold has been extensively utilized in the design of kinase inhibitors. For instance, sunitinib (B231), an oxindole-based drug, is a multi-targeted receptor tyrosine kinase inhibitor.

While direct studies on this compound as a kinase inhibitor are not extensively documented in the provided search results, research on structurally related compounds provides valuable insights. For example, derivatives of 7-azaindole (B17877), a bioisostere of indole (B1671886), have been designed as potent kinase inhibitors. nih.gov The introduction of a cyano group has been explored in the context of kinase inhibitor design. In the development of inhibitors for Cell division cycle 7 (Cdc7) kinase, a cyano group was among the substitutions made on the pyridine (B92270) fraction of 7-azaindole derivatives. nih.gov Furthermore, patent literature mentions 5-cyanooxindole as a starting material for the synthesis of receptor tyrosine kinase inhibitors. googleapis.com These examples suggest that the cyano group, in conjunction with the oxindole or a related scaffold, can play a role in modulating kinase activity.

Table 1: Examples of Oxindole and Related Scaffolds in Kinase Inhibition

| Compound/Scaffold | Target Kinase(s) | Key Findings |

| Sunitinib | Multiple RTKs | An approved oral multi-targeted receptor tyrosine kinase inhibitor with an oxindole core. |

| 7-Azaindole derivatives | Cdc7 | The introduction of a cyano group on the pyridine moiety of 7-azaindole derivatives was explored for Cdc7 inhibition. nih.gov |

| 5-Cyanooxindole | RTKs | Used as a precursor in the synthesis of compounds intended as receptor tyrosine kinase inhibitors. googleapis.com |

| 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine derivatives | RIP1 Kinase | A novel class of RIP1 kinase inhibitors were designed and synthesized based on a hit from a high-throughput screen. nih.gov |

Antiglaucomic Activity and Intraocular Pressure (IOP) Regulation

Glaucoma is a group of eye conditions that damage the optic nerve, often caused by an abnormally high pressure inside the eye, known as intraocular pressure (IOP). morningtoneye.com.au The primary goal of glaucoma treatment is to lower IOP. ukm.my Recent research has pointed to the potential of compounds with an oxindole scaffold in regulating IOP. mdpi.com

While specific studies on this compound for glaucoma are not detailed in the provided results, the broader class of oxindole derivatives has shown promise. For instance, a study on 3-hydroxy-2-oxindoles demonstrated their ability to reduce IOP in animal models. The lead compound in that study showed a significant reduction in IOP. mdpi.com The mechanism of action for many antiglaucoma drugs involves either reducing the production of aqueous humor or increasing its outflow. morningtoneye.com.au The exploration of oxindole derivatives in this therapeutic area is an active field of research.

Table 2: Overview of Antiglaucoma Drug Classes and Mechanisms

| Drug Class | Mechanism of Action | Examples |

| Prostaglandin Analogs | Increase uveoscleral outflow of aqueous humor | Latanoprost, Travoprost, Bimatoprost |

| Beta-Blockers | Decrease aqueous humor production | Timolol (B1209231), Betaxolol |

| Alpha-Adrenergic Agonists | Decrease aqueous humor production and increase outflow | Brimonidine |

| Carbonic Anhydrase Inhibitors | Decrease aqueous humor production | Dorzolamide, Brinzolamide, Acetazolamide |

| Rho Kinase Inhibitors | Increase trabecular outflow of aqueous humor | Netarsudil |

Inhibition of Adenosine (B11128) Transporter

Adenosine is a ubiquitous signaling molecule involved in numerous physiological processes. Its extracellular concentration is regulated, in part, by equilibrative nucleoside transporters (ENTs). googleapis.com Inhibition of these transporters can increase extracellular adenosine levels, leading to various physiological effects. dovepress.com

There is no specific information in the provided search results linking this compound to the inhibition of adenosine transporters. However, the general class of adenosine reuptake inhibitors includes a diverse range of chemical structures. googleapis.com For example, compound C (dorsomorphin), which is also known as an AMPK inhibitor, has been reported to inhibit the adenosine transporter. nih.gov This off-target effect highlights the complexity of pharmacological profiling. The potential for oxindole derivatives to interact with adenosine transporters remains an area for future investigation.

Modulators of Cellular Processes (e.g., AMPK activity)

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. bmbreports.org It is activated in response to a low cellular energy state (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes. jppres.comcreative-diagnostics.comyoutube.com

The search results indicate that some oxindole derivatives can act as AMPK inhibitors. nih.gov Specifically, substituted oxindol-3-ylidenes have been identified as inhibitors of AMPK. nih.gov While these are structurally distinct from this compound, it demonstrates that the oxindole scaffold can be tailored to interact with this important cellular regulator. It is worth noting that the well-known AMPK inhibitor, Compound C (dorsomorphin), has a different heterocyclic core but its activity underscores the therapeutic interest in modulating AMPK. nih.gov The potential for this compound or its derivatives to modulate AMPK activity, either as inhibitors or activators, would depend on the specific structural features of the molecule and its interaction with the kinase.

Structure-Activity Relationship (SAR) Studies and Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, exploring how chemical structure modifications affect biological activity. mdpi.com For the oxindole class of compounds, including this compound, SAR analyses have been pivotal in optimizing lead compounds into potent and selective drug candidates. rsc.orgsigmaaldrich.comazolifesciences.com The goal is to understand which molecular fragments are responsible for the desired therapeutic effects, allowing chemists to enhance potency and minimize off-target effects. slideshare.net

Rational drug design involves the systematic, knowledge-based discovery of new medications. scitechnol.com This process can be either structure-based, utilizing the 3D structure of the biological target, or ligand-based, relying on the properties of known active molecules. researchgate.net For scaffolds like this compound, both approaches are employed.

Computational modeling is a key tool in rational design. researchgate.net In the development of oxindole-based inhibitors, computational models help analyze potential modifications to improve binding. For example, modeling of the sunitinib-AMPK complex revealed that while the indole NH group forms a critical interaction, the oxindole 6-position sits (B43327) in a large hydrophobic pocket, suggesting this area is amenable to modification to enhance properties without disrupting key binding interactions. nih.gov

Similarly, rational design efforts have been applied to the 7-azaindole core, a known bioisostere of the indole/oxindole scaffold. These efforts aimed to broaden the activity of dual ABL/SRC inhibitors to cover a wider range of oncogenic kinases involved in angiogenesis and tumorigenesis, leading to the development of multi-targeted kinase inhibitors (MTKIs). nih.gov

A primary goal of medicinal chemistry is to optimize the pharmacological profile of a lead compound. This involves enhancing potency against the desired target, improving selectivity over other targets to reduce side effects, and ensuring adequate bioavailability for in vivo efficacy. azolifesciences.com

For oxindole-based kinase inhibitors, optimization strategies often focus on modifying substituents to exploit specific pockets within the kinase ATP-binding site. In the pursuit of selective AMPK inhibitors derived from sunitinib, researchers proposed varying the chain length and alkyl substituents of the side chain to optimize its interaction with specific amino acid residues. nih.gov

The introduction of a cyano group, as in this compound, can significantly alter a molecule's properties. The nitrile is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its inclusion can be a strategic move to improve solubility, modulate metabolic stability, or form specific interactions with a target receptor to enhance potency and selectivity. rsc.orgopenaccessjournals.com For example, in the development of inhibitors for β-amyloid aggregation, substitutions at the 3-position of indole and 7-azaindole scaffolds were found to be crucial for obtaining compounds with improved physicochemical properties that allow for brain penetration. nih.gov

The following table summarizes optimization strategies for oxindole-based compounds:

| Optimization Goal | Strategy | Example from Oxindole/Azaindole Research | Reference |

|---|---|---|---|

| Improve Potency | Modify side chains to optimize interactions with target residues. | Varying the alkylamine side chain of sunitinib to better fit the AMPK binding pocket. | nih.gov |

| Enhance Selectivity | Exploit non-conserved residues in the target's binding site. | Modifying the oxindole 6-position to interact with a large hydrophobic pocket in AMPK. | nih.gov |

| Improve Bioavailability | Modify physicochemical properties to improve absorption and metabolic stability. | Substitution at the 3-position of azaindole derivatives to improve brain penetration. | nih.gov |

| Broaden Target Profile | Derive multi-targeted inhibitors from a selective core. | Evolving dual ABL/SRC 7-azaindole inhibitors into multi-targeted kinase inhibitors. | nih.gov |

The synthesis and subsequent biological evaluation of analogs are the practical core of SAR studies. A US patent details the use of this compound as a starting material for preparing substituted indolinone derivatives intended as kinase inhibitors for cancer treatment. google.com This directly confirms the scaffold's use in medicinal chemistry programs.

In a broader context, numerous synthetic schemes have been developed for oxindole analogs. Microwave-assisted methods have been employed for the efficient synthesis of 3-hydroxy-2-oxindoles from substituted isatins and cyanoacetic acid, yielding various derivatives for biological testing. mdpi.comresearchgate.net Another approach involves a nickel-catalyzed domino annulation to construct the oxindole skeleton, which also provides a method for introducing cyano groups. nih.gov

The synthesis of analogs for the AMPK inhibitor project involved several steps, starting from substituted anilines to build the oxindole core, followed by condensation with a pyrrole (B145914) aldehyde and subsequent amidation to generate a library of compounds with variations at both the oxindole and side-chain positions. nih.gov These analogs were then tested for their inhibitory activity against the target kinase.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining the desired biological activity. uniroma1.itnih.govbhsai.org Bioisosterism involves substituting a functional group with another that has similar steric and electronic properties, whereas scaffold hopping entails replacing the central core of a molecule with a structurally different one. rsc.orguniroma1.it

The 7-azaindole scaffold is a classic bioisostere of the indole and oxindole core, where a nitrogen atom replaces a carbon atom in the six-membered ring. nih.gov This substitution can significantly alter properties such as hydrogen bonding potential, solubility, and metabolic stability. Numerous kinase inhibitors have been developed based on the 7-azaindole framework, highlighting its success as a bioisosteric replacement for the indole scaffold. nih.govmdpi.comnih.gov

Scaffold hopping can be used to move away from a metabolically liable aromatic system to a more robust heterocyclic system while maintaining the necessary pharmacophore for biological activity. rsc.org For instance, in the design of protein tyrosine phosphatase 1B (PTP1B) inhibitors, a scaffold-hopping approach was used to replace a pyrrole ring with various azoles to improve physicochemical properties like solubility. nih.gov Similarly, bioisosteric replacement of an acylureido moiety on an indolin-2-one scaffold with a malonamido group led to a potent and selective Aurora-B inhibitor. researchgate.net The cyano group itself can be considered a bioisostere for other functional groups, or it can be replaced. For example, the difluoromethyl group (-CF2H) is known to act as a bioisostere for hydroxyl and thiol groups. unimi.it

Pharmacokinetic and Pharmacodynamic Considerations (Excluding Dosage/Administration)

Pharmacokinetics (PK) describes how the body affects a drug (absorption, distribution, metabolism, excretion), while pharmacodynamics (PD) describes how the drug affects the body. nih.gov Understanding the PK/PD profile of a compound is crucial for its development as a drug.

For oxindole-based compounds, metabolic stability is a key consideration. Metabolism often occurs via cytochrome P450 enzymes. scispace.com Strategies to address metabolic liabilities include blocking sites of oxidation or employing scaffold hopping to replace a metabolically weak core. rsc.org For example, replacing a phenyl ring with a more electron-deficient pyridyl ring can increase robustness towards P450-mediated oxidation. rsc.org

The pharmacodynamic effect of this compound derivatives is typically related to their intended biological target. For kinase inhibitors, this involves modulating cellular signaling pathways. For instance, artemisinin (B1665778) and its derivatives demonstrate a direct pharmacodynamic effect on malaria parasites by inducing a rapid reduction in parasitemia. nih.gov

The biological effect of a drug is initiated by its binding to a target receptor. wikipedia.org The strength of this interaction is quantified as binding affinity (e.g., Ki or IC50 values). High-affinity binding is often a prerequisite for a potent pharmacological response. wikipedia.org

For oxindole-based kinase inhibitors, binding occurs within the ATP-binding site of the target kinase. X-ray crystallography and molecular modeling have provided detailed insights into these interactions. In the case of sunitinib bound to AMPK, the oxindole core acts as a scaffold, with the indole NH forming a crucial hydrogen bond with the kinase hinge region (specifically with the backbone of Val98). nih.gov The pyrrole carboxamide side chain extends into the binding pocket, forming additional hydrogen bonds that anchor the inhibitor. bhsai.org

The affinity of a compound for its target can be finely tuned through structural modifications. In a series of harmine (B1663883) analogs (which share a tricyclic core), substitutions at the 7-position significantly impacted binding affinity for DYRK1A kinase. Small ether substitutions were not well-tolerated, whereas certain carboxamide and methyl ester groups retained potent inhibitory activity, demonstrating the sensitivity of binding affinity to subtle structural changes. nih.gov Similarly, studies on 1,7-annelated indole derivatives as 5-HT3 receptor antagonists showed that the addition of an extra ring created a favorable hydrophobic interaction area, significantly enhancing binding potency compared to the parent compounds. researchgate.net

The table below shows binding affinities for selected oxindole and bioisosteric 7-azaindole kinase inhibitors against their targets.

| Compound Type | Target Kinase | Binding Affinity (IC50) | Reference |

|---|---|---|---|

| Oxindole (Sunitinib) | AMPKα1 | 0.045 µM | nih.gov |

| 7-Azaindole Derivative | c-Met | 20 nM | mdpi.com |

| 7-Azaindole Derivative (8l) | Haspin | 14 nM | nih.gov |

| 7-Azaindole Derivative (8g) | CDK9/CyclinT | 0.89 µM | nih.gov |

| Harmine (7-Methoxy Analog) | DYRK1A | 27 nM | nih.gov |

| 7-Substituted Harmine Analog (1-2b) | DYRK1A | 89 nM | nih.gov |

Metabolic Stability and In Vitro/In Vivo Efficacy (General Mechanisms)

The metabolic stability of a chemical compound is its susceptibility to biotransformation, which is a critical determinant of its pharmacokinetic profile. numberanalytics.com In drug discovery, compounds with low metabolic stability are often quickly eliminated from the body, which can limit their therapeutic efficacy. numberanalytics.com The assessment of metabolic stability is typically conducted through in vitro assays using liver fractions, such as microsomes or S9 fractions, which contain the primary enzymes responsible for metabolism. numberanalytics.comnih.govxenotech.com